Welcome to the BenchChem Online Store!
molecular formula C10H7NO4 B554711 N-Phthaloylglycine CAS No. 4702-13-0

N-Phthaloylglycine

Cat. No. B554711
M. Wt: 205.17 g/mol
InChI Key: WQINSVOOIJDOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05212169

Procedure details

A solution of 1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic acid (7.00 g) and thionyl chloride (12 mL) was stirred at reflux under nitrogen for one hour. The thionyl chloride was distilled from the reaction, and the resulting crude product was further purified by distillation via a kugelrohr apparatus (BUCHI, Flawil, Switzerland). [Bp: 160°-180° C. (oven temperature) at 10 mm Hg.]The yield of the title compound was 6.88 grams (90.2%). The structure of the title compound, and of all of the compounds synthesized in each of the subsequent examples, was confirmed by 1H NMR.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[N:3]1[CH2:12][C:13]([OH:15])=O.S(Cl)([Cl:18])=O>>[CH:8]1[CH:9]=[C:10]2[C:2]([N:3]([CH2:12][C:13]([Cl:18])=[O:15])[C:4](=[O:11])[C:5]2=[CH:6][CH:7]=1)=[O:1]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)CC(=O)O
Name
Quantity
12 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The thionyl chloride was distilled from the reaction
DISTILLATION
Type
DISTILLATION
Details
the resulting crude product was further purified by distillation via a kugelrohr apparatus (BUCHI, Flawil, Switzerland)
CUSTOM
Type
CUSTOM
Details
The structure of the title compound, and of all of the compounds synthesized in each of the subsequent examples

Outcomes

Product
Name
Type
Smiles
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.